N-(4-chlorobenzyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
This compound belongs to the thieno[3,2-d]pyrimidin-4-one class of heterocyclic molecules, characterized by a fused thiophene-pyrimidine core. The structure includes a 4-chlorobenzyl group attached via an acetamide linker and a 2-fluorophenyl substituent at position 3 of the pyrimidine ring.
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-[3-(2-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClFN3O2S2/c22-14-7-5-13(6-8-14)11-24-18(27)12-30-21-25-16-9-10-29-19(16)20(28)26(21)17-4-2-1-3-15(17)23/h1-10H,11-12H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDJGCQCNNFSACA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NCC4=CC=C(C=C4)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClFN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorobenzyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide (CAS Number: 1260989-20-5) is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The molecular formula of this compound is C21H15ClFN3O2S2, with a molecular weight of 459.9 g/mol. Its structure features a thieno[3,2-d]pyrimidine core known for various biological activities.
Biological Activity
The biological activity of this compound primarily stems from its thieno[3,2-d]pyrimidine moiety. Compounds containing this scaffold have been reported to exhibit a range of pharmacological effects:
- Anticancer Activity : Thieno[3,2-d]pyrimidines have shown promise in cancer treatment by inhibiting specific kinases involved in tumor growth and proliferation. Preliminary studies suggest that this compound may similarly inhibit cancer cell lines through kinase inhibition pathways.
- Antimicrobial Properties : Research indicates that derivatives of thieno[3,2-d]pyrimidines possess antimicrobial activity against various pathogens. The presence of the sulfanyl group in this compound may enhance its interaction with bacterial enzymes or receptors.
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, studies have suggested interactions with protein kinases and other cellular targets critical for disease progression.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions including:
- Formation of Thieno[3,2-d]pyrimidine Core : This involves cyclization reactions of appropriate precursors.
- Substitution Reactions : The introduction of the chlorobenzyl and fluorophenyl groups through nucleophilic substitution methods.
- Final Coupling : The final step often involves coupling the sulfanyl acetamide moiety with the thieno[3,2-d]pyrimidine framework.
Case Studies
Several studies have investigated the biological activity of related compounds:
| Study | Findings |
|---|---|
| Study 1 | Investigated the anticancer properties of thieno[3,2-d]pyrimidines and found significant inhibition of tumor cell proliferation. |
| Study 2 | Reported antimicrobial efficacy against Gram-positive bacteria for similar thieno compounds. |
| Study 3 | Explored enzyme inhibition mechanisms and identified potential targets within metabolic pathways. |
Research Findings
Research into the biological activity of this compound is still emerging. However, existing literature suggests that:
- Target Interactions : The compound may interact with various protein targets implicated in disease processes.
- Pharmacokinetics : Preliminary data suggest favorable absorption characteristics; however, further studies are necessary to elucidate its pharmacokinetic profile.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on the Benzyl Group
- Analog from : Replacing 4-chlorobenzyl with 4-fluorobenzyl reduces steric bulk but maintains electronegativity, which may alter target selectivity .
- Analog from : The 4-(trifluoromethyl)phenyl group in place of 2-fluorophenyl significantly increases lipophilicity (logP) and may enhance blood-brain barrier penetration .
Variations in the Pyrimidine Core
- Target Compound: The thieno[3,2-d]pyrimidin-4-one core provides planar rigidity, favoring π-π stacking interactions with aromatic residues in proteins.
Sulfanyl Linker Modifications
- Target Compound : The sulfanyl-acetamide linker balances flexibility and hydrogen-bonding capacity.
- Analog from : Replacement of the sulfanyl group with a diaminopyrimidine-sulfanyl system (e.g., N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide) introduces additional hydrogen-bond donors, which could improve interactions with polar active sites .
Physicochemical and Structural Data
Table 1: Key Properties of Target Compound and Analogs
Research Findings and Implications
- Electronic Effects : The 2-fluorophenyl group in the target compound provides moderate electron withdrawal compared to trifluoromethyl analogs (), which may balance activity and toxicity .
- Crystallographic Insights : Crystal structures of related N-substituted acetamides () reveal that dihedral angles between aromatic rings (e.g., 65.2° in ) influence packing efficiency and intermolecular interactions, which correlate with solubility and bioavailability .
- Synthetic Feasibility : Diazonium salt coupling methods () and Suzuki-Miyaura cross-coupling () are applicable for modifying the pyrimidine core, enabling rapid generation of analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
